molecular formula C11H17NO2 B13794595 1-Propadienylcyclohexyl methylcarbamate

1-Propadienylcyclohexyl methylcarbamate

Cat. No.: B13794595
M. Wt: 195.26 g/mol
InChI Key: DWRVMGYWRXNJEE-UHFFFAOYSA-N
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Description

1-Propadienylcyclohexyl methylcarbamate is a synthetic carbamate compound characterized by a cyclohexyl backbone substituted with a propadienyl group and a methylcarbamate functional group. Carbamates are widely recognized for their roles as agrochemicals (e.g., insecticides, herbicides) and pharmaceuticals, primarily due to their acetylcholinesterase-inhibiting properties.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-3-7-11(14-10(13)12-2)8-5-4-6-9-11/h7H,1,4-6,8-9H2,2H3,(H,12,13)

InChI Key

DWRVMGYWRXNJEE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1(CCCCC1)C=C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propadienylcyclohexyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1-propadienylcyclohexyl methylcarbamate often involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Propadienylcyclohexyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propadienylcyclohexyl methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 1-propadienylcyclohexyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-propadienylcyclohexyl methylcarbamate and related carbamates:

Compound Name Core Structure Substituent Groups Primary Use(s)
1-Propadienylcyclohexyl methylcarbamate Cyclohexyl ring Propadienyl, methylcarbamate Hypothesized insecticide
Carbaryl (1-Naphthyl methylcarbamate) Naphthyl aromatic ring Methylcarbamate Broad-spectrum insecticide
Carbofuran Benzofuran ring Methylcarbamate, dimethyl groups Systemic insecticide/nematicide
Methyl (3-hydroxyphenyl)-carbamate Phenolic ring Hydroxyl, methylcarbamate Research intermediate
Chlorpropham (Isopropyl (3-chlorophenyl)carbamate) Phenyl ring Chloro, isopropyl carbamate Herbicide (sprout inhibitor)

Key Observations :

  • The propadienyl group (allene structure) may confer unique reactivity, such as susceptibility to electrophilic addition or photodegradation, distinguishing it from saturated alkyl substituents in chlorpropham .

Physicochemical Properties

Comparative data on solubility, stability, and synthesis:

Compound Name Molecular Formula Water Solubility Melting Point (°C) Stability Notes
1-Propadienylcyclohexyl methylcarbamate C₁₁H₁₅NO₂ (inferred) Low (predicted) Not reported Likely hydrolytically stable
Carbaryl C₁₂H₁₁NO₂ ~120 mg/L (20°C) 142–145 Hydrolyzes in alkaline conditions
Carbofuran C₁₂H₁₅NO₃ 320 mg/L (25°C) 150–152 Degrades under UV light
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ Moderate Not reported Sensitive to oxidation

Insights :

  • Unlike carbaryl, which degrades rapidly in alkaline environments, the cyclohexyl backbone may confer greater hydrolytic stability under similar conditions .

Toxicological and Environmental Profiles

Compound Name Acute Toxicity (LD₅₀, rat oral) ChE Inhibition Potency Environmental Impact
1-Propadienylcyclohexyl methylcarbamate Not reported Moderate (predicted) High bioaccumulation risk
Carbaryl 250–500 mg/kg High Toxic to aquatic life
Carbofuran 8–14 mg/kg Very high Groundwater contamination risk
Chlorpropham 5,000 mg/kg Low Moderate soil persistence

Notes:

  • The propensity for bioaccumulation in 1-propadienylcyclohexyl methylcarbamate is theorized due to its lipophilic cyclohexyl group, analogous to carbofuran’s environmental behavior .
  • Symptoms of exposure (e.g., nausea, respiratory distress) are consistent across carbamates, as all inhibit acetylcholinesterase .

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